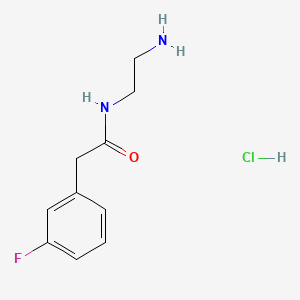![molecular formula C7H10F2N2O B13465357 3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol is a compound that features both an imidazole ring and a difluoromethyl group. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The presence of the difluoromethyl group can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
The synthesis of 3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol typically involves the hydroxydifluoromethylation of imidazole derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with difluoroacetaldehyde ethyl acetal under optimized conditions . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its imidazole ring is a key component in many biologically active molecules.
Medicine: It is used in the development of pharmaceuticals due to its potential therapeutic properties.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological role .
Comparación Con Compuestos Similares
Similar compounds include other imidazole derivatives such as:
Metronidazole: An antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.
Propiedades
Fórmula molecular |
C7H10F2N2O |
|---|---|
Peso molecular |
176.16 g/mol |
Nombre IUPAC |
3-[2-(difluoromethyl)imidazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C7H10F2N2O/c8-6(9)7-10-2-4-11(7)3-1-5-12/h2,4,6,12H,1,3,5H2 |
Clave InChI |
BRNHFJTVYLCQKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)C(F)F)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
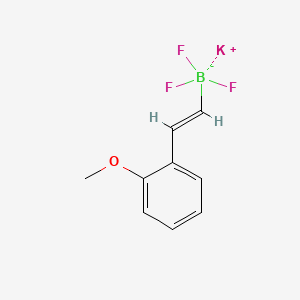
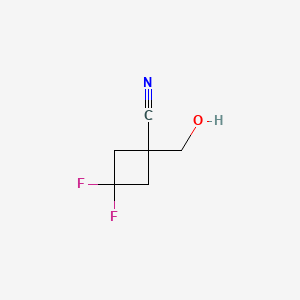
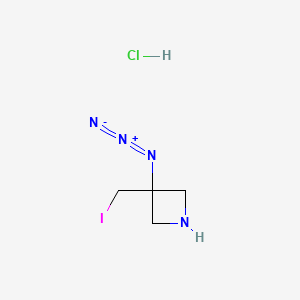
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
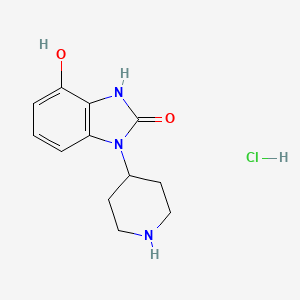
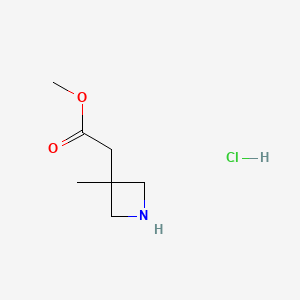
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
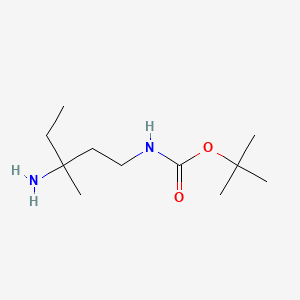
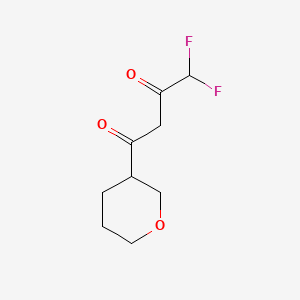
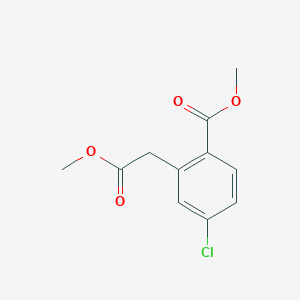
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
